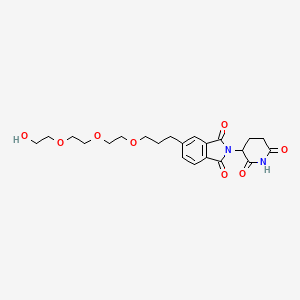

Thalidomide-5'-C3-PEG3-OH

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Thalidomide-5’-C3-PEG3-OH is a derivative of thalidomide, a compound that gained notoriety in the late 1950s and early 1960s due to its teratogenic effects. Thalidomide was initially marketed as a sedative and antiemetic but was later found to cause severe birth defects. Despite its tragic history, thalidomide and its derivatives have found new applications in modern medicine, particularly in the treatment of multiple myeloma and other inflammatory conditions .

Métodos De Preparación

The synthesis of Thalidomide-5’-C3-PEG3-OH involves several steps, starting with the preparation of thalidomide itself. Thalidomide can be synthesized through the reaction of phthalic anhydride with L-glutamic acid, followed by cyclization to form the phthalimide ring . The addition of a polyethylene glycol (PEG) linker, specifically a triethylene glycol (PEG3) chain, is achieved through a series of esterification and amidation reactions. The final product, Thalidomide-5’-C3-PEG3-OH, is obtained after purification and characterization using techniques such as differential scanning calorimetry and powder X-ray diffractometry .

Análisis De Reacciones Químicas

Thalidomide-5’-C3-PEG3-OH undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The compound can also undergo nucleophilic substitution reactions, where the PEG chain can be modified or extended. Major products formed from these reactions include hydroxylated and aminated derivatives, which can further enhance the compound’s solubility and bioavailability .

Aplicaciones Científicas De Investigación

Thalidomide-5'-propargyl-PEG3-OH is a derivative of thalidomide that is utilized in scientific research across various disciplines. It serves as a building block for synthesizing complex molecules in chemistry and is employed in biology to study protein interactions and cellular pathways. Additionally, it is investigated in medicine for potential therapeutic effects, especially in cancer and inflammatory diseases, and is used in the development of new materials and drug delivery systems in industry.

Scientific Research Applications

Thalidomide-5'-propargyl-PEG3-OH is used in a variety of scientific research applications:

- Chemistry It functions as a building block in the synthesis of complex molecules.

- Biology It is used to study protein interactions and cellular pathways.

- Medicine It is investigated for potential therapeutic applications, particularly in cancer and inflammatory diseases.

- Industry It is used in the development of new materials and drug delivery systems.

Thalidomide and its Analogs in Treatment

Thalidomide and its sister analogs, lenalidomide and pomalidomide, are now used as effective treatments for several conditions, including multiple myeloma and the complications of leprosy . Thalidomide has also been shown to effectively treat vascular disorders, including hereditary hemorrhagic telangiectasia (HHT), small bowel vascular malformations, and radiation-induced brain inflammation .

Teratogenic Effects

One of the most striking teratogenic effects of thalidomide was seen in the upper limbs, with congenital upper limb differences occurring in up to 87% of thalidomide survivors . These ranged from milder conditions like Blauth II or III thumb hypoplasia, to Bayne IV radial dysplasia with complete thumb absence and in the most severe cases, phocomelia and amelia . Upper limb thalidomide embryopathy was typically bilateral and more severe in the left than right upper limb, for reasons unknown .

Thalidomide Metabolism and Toxicity

Recent work has indicated that the cytochrome P450 pathway, which breaks down thalidomide, may be responsible for the teratogenic actions of thalidomide in humans . A major metabolite of thalidomide, 5-hydroxythalidomide, was identified to bind cereblon and form a CRBN-SALL4 complex leading to SALL4 degradation, which has been linked with some of the teratogenic actions of thalidomide .

Current Uses of Thalidomide

Mecanismo De Acción

The mechanism of action of Thalidomide-5’-C3-PEG3-OH involves its binding to cereblon, a component of the E3 ubiquitin ligase complex. This binding leads to the selective degradation of transcription factors IKZF1 and IKZF3, which play crucial roles in the regulation of immune responses and cell proliferation. By modulating these pathways, Thalidomide-5’-C3-PEG3-OH exerts its anti-inflammatory and anti-cancer effects .

Comparación Con Compuestos Similares

Thalidomide-5’-C3-PEG3-OH is unique compared to other thalidomide derivatives due to the presence of the PEG3 linker, which enhances its solubility and bioavailability. Similar compounds include lenalidomide and pomalidomide, which also bind to cereblon and modulate immune responses. Thalidomide-5’-C3-PEG3-OH’s PEGylation provides it with distinct pharmacokinetic properties, making it a valuable addition to the family of immunomodulatory drugs .

Propiedades

Fórmula molecular |

C22H28N2O8 |

|---|---|

Peso molecular |

448.5 g/mol |

Nombre IUPAC |

2-(2,6-dioxopiperidin-3-yl)-5-[3-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]propyl]isoindole-1,3-dione |

InChI |

InChI=1S/C22H28N2O8/c25-7-9-31-11-13-32-12-10-30-8-1-2-15-3-4-16-17(14-15)22(29)24(21(16)28)18-5-6-19(26)23-20(18)27/h3-4,14,18,25H,1-2,5-13H2,(H,23,26,27) |

Clave InChI |

PPYZJQSURXFDGQ-UHFFFAOYSA-N |

SMILES canónico |

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)CCCOCCOCCOCCO |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.